molecular formula C9H10F3NO B047667 1-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 123195-23-3

1-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B047667
CAS No.: 123195-23-3
M. Wt: 205.18 g/mol
InChI Key: VTLIABOHZPSHRN-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)ethanamine is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Block Copolymers : It is used in synthesizing well-defined poly(siloxane)-b-poly(styrene) and poly(norbornene)-b-poly(styrene) block copolymers, as described by Miura, Sakai, and Taniguchi (2003) in their study published in the journal Polymer (Miura, Sakai, & Taniguchi, 2003).

  • Star Polymers Synthesis : This compound is also utilized in the synthesis of well-defined three-arm star polymers, according to a study by Miura and Yoshida (2002) in Macromolecular Chemistry and Physics (Miura & Yoshida, 2002).

  • Synthesis of Chiral Intermediates : Lu et al. (2022) reported its use in the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system, a key chiral intermediate in painkillers, in their research published in Molecules (Lu et al., 2022).

  • Electrochemical Sensor Development : Shah et al. (2017) developed an electrochemical sensor using 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine (a related compound) for the trace detection of mercury and cadmium ions, as detailed in Electrochimica Acta (Shah et al., 2017).

  • Antioxidant Activity Studies : Ibrahim et al. (2014) explored the antioxidant properties of a related compound, 1-(2-(2-(2-(1-Aminoethyl)phenyl)diselanyl)phenyl)ethanamine, in their study in Toxicology in vitro (Ibrahim et al., 2014).

  • Synthetic Route for Pharmaceuticals : Luo et al. (2008) described a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, an α1-adrenoceptor antagonist, in Chinese Chemical Letters (Luo et al., 2008).

  • Antiamoebic Activity of Chalcones : Zaidi et al. (2015) synthesized chalcones bearing N-substituted ethanamine tail, showing significant antiamoebic activity, as reported in the European journal of medicinal chemistry (Zaidi et al., 2015).

Mechanism of Action

The mechanism of action for 1-(4-(Trifluoromethoxy)phenyl)ethanamine is not available .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapors and spray/mists, using suitable respiratory protection if ventilation is inadequate, and avoiding contact with skin and eyes .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLIABOHZPSHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123195-23-3
Record name 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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